3-(Cyclopropylamino)propionitrile
Overview
Description
Synthesis Analysis
The synthesis of cyclopropylamino compounds, including 3-(Cyclopropylamino)propionitrile, often involves multistep reactions with a focus on optimizing yield and selectivity. A rapid synthetic method for a related compound, 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile, was established, involving commercially available precursors through a three-step process, demonstrating the synthetic accessibility of cyclopropylamino compounds (Hou et al., 2016).
Molecular Structure Analysis
The molecular structure of cyclopropylamino compounds is characterized by the presence of a cyclopropane ring attached to an amino group via a propionitrile linker. The structural analyses often involve spectroscopic methods such as MS and 1H NMR to confirm the identity and purity of the synthesized compounds.
Chemical Reactions and Properties
Cyclopropylamino compounds exhibit diverse reactivity, participating in various chemical transformations. For example, the electroreduction of 5-cyclopropylisoxazole leads to the generation of 3-cyclopropyl-3-oxopropionitrile anion, showcasing the dual reactivity of cyano ketone anions (Petrosyan et al., 2007). Additionally, the tetramerization of 3-methyl-cyclopropene-3-carbonitrile underlines the potential for Alder-ene type oligomerization, highlighting the unique reactivity of cyclopropyl groups in such compounds (Ashirov et al., 2008).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting points, and boiling points, are crucial for their application in chemical syntheses and material science. These properties are typically assessed using standard laboratory techniques following synthesis.
Chemical Properties Analysis
The chemical properties of this compound, including its stability, reactivity towards nucleophiles and electrophiles, and participation in cycloaddition reactions, are of significant interest. For instance, the synthesis of spirosubstituted cyclopropanes through reactions with electron-deficient olefins showcases the versatility of cyclopropyl-containing compounds in synthetic organic chemistry (Huang et al., 2020).
Scientific Research Applications
1. Occupational Safety and Health
Propionitrile, which includes 3-(Cyclopropylamino)propionitrile, is used in the chemical manufacturing industry. It can generate cyanide, leading to potential human intoxication in industrial settings. A study on two workers exposed to propionitrile fumes at an organic chemical manufacturing plant emphasized the need for acute cyanide poisoning consideration in occupational settings where such compounds are present. Treatment methods like sodium nitrite/sodium thiosulfate therapy and hyperbaric oxygen were effective in such cases (Scolnick, Hamel, & Woolf, 1993).
2. Chemical Synthesis and Medicinal Chemistry
This compound is involved in the synthesis of various chemical compounds. One study discussed the efficient method for cyclopropanation via aprotic diazotization of 3-(tri-n-butylstannyl)propylamines, highlighting its utility in creating structurally diverse molecules (Teratake & Morikawa, 1975). Another research synthesized novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moiety from this compound derivatives, showcasing its application in medicinal chemistry (Gadegoni & Manda, 2013).
3. Industrial Catalysis
In the field of industrial catalysis, this compound is used to enhance selectivity in the hydrogenation process. A study involving the catalytic hydrogenation of propionitrile using ionic liquid multiphase reaction systems demonstrated improved selectivity for the formation of propylamine, a valuable chemical intermediate (Obert et al., 2009).
4. Materials Science
In materials science, propionitrile derivatives are applied in developing advanced materials. For instance, chemical vapor deposition (CVD) using propionitrile as a precursor was employed to grow polycrystalline 3C-SiC samples, applicable as silicon carbide electric heaters (Ivanova et al., 2012).
5. Energy Technology
In energy technology, this compound and its derivatives find applications in dye-sensitized solar cells (DSSCs). A study explored the stability improvement of gel-state DSSCs by using propionitrile/acetonitrile and 3-methoxypropionitrile/acetonitrile as co-solvents, enhancing the stability and efficiency of these solar cells (Venkatesan et al., 2015).
6. Environmental and Safety Concerns
It's important to note that this compound, like other propionitrile derivatives, poses environmental and safety concerns. Cyanide poisoning from propionitrile exposure is a serious issue, particularly in occupational environments (Bismuth et al., 1987).
Safety and Hazards
The safety data sheet for “3-(Cyclopropylamino)propionitrile” indicates that it is highly flammable and toxic if inhaled . It is also fatal if swallowed or in contact with skin . It causes serious eye irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .
properties
IUPAC Name |
3-(cyclopropylamino)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-1-5-8-6-2-3-6/h6,8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHWHTICSNFGBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206940 | |
Record name | 3-(Cyclopropylamino)propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58196-47-7 | |
Record name | 3-(Cyclopropylamino)propionitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058196477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Cyclopropylamino)propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(cyclopropylamino)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.